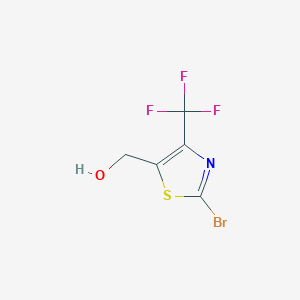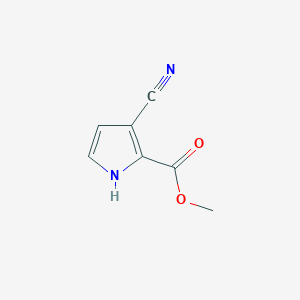
Methyl 3-cyano-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with cyanoacetic acid esters under specific conditions. One common method includes the condensation of pyrrole with cyanoacetic acid methyl ester in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl 3-cyano-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group, yielding amino-pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Amino-pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
科学研究应用
Methyl 3-cyano-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.
作用机制
The mechanism of action of Methyl 3-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment.
相似化合物的比较
Similar Compounds
Methyl 3-cyano-1H-indole-2-carboxylate: Similar structure with an indole ring instead of a pyrrole ring.
Methyl 3-cyano-1H-pyrazole-2-carboxylate: Contains a pyrazole ring, differing in nitrogen atom placement.
Methyl 3-cyano-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Uniqueness
Methyl 3-cyano-1H-pyrrole-2-carboxylate is unique due to its specific electronic properties and reactivity profile, which make it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and form various derivatives enhances its utility in research and industrial applications.
属性
IUPAC Name |
methyl 3-cyano-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)6-5(4-8)2-3-9-6/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZXZIAOIGBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
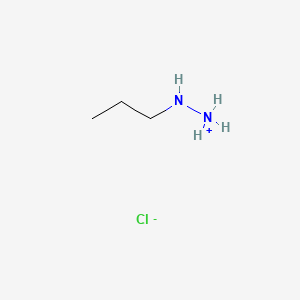
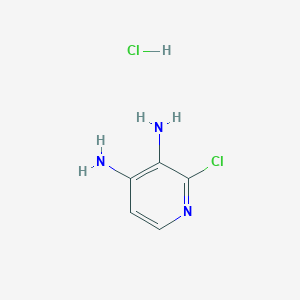
![Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B7980109.png)
![Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)](/img/structure/B7980122.png)
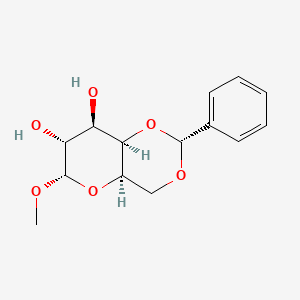
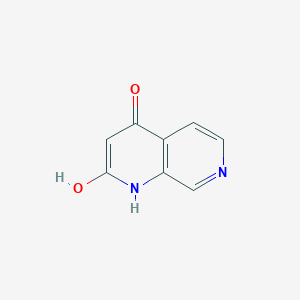
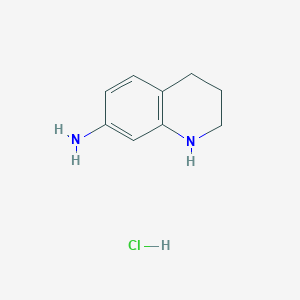

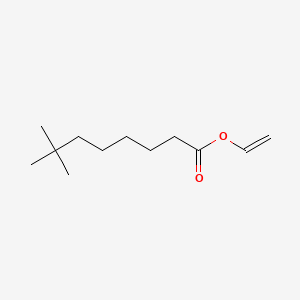
![6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one](/img/structure/B7980168.png)
![4,7-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B7980174.png)
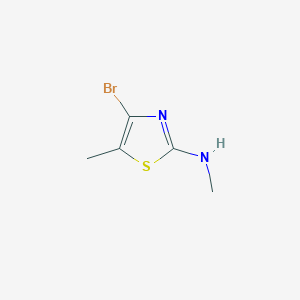
![2-Chlorothieno[3,2-c]pyridine](/img/structure/B7980180.png)
